molecular formula C14H16N2O2S B2401917 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide CAS No. 188357-46-2

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B2401917
CAS No.: 188357-46-2
M. Wt: 276.35
InChI Key: FPFZOIOKBHAJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted sulfonamides .

Mechanism of Action

The mechanism of action of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its similar compounds .

Biological Activity

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzenesulfonamides, which are known for their roles in various pharmacological applications, including antibacterial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, examining its mechanisms of action, cellular effects, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. It has been shown to influence:

  • Enzyme Inhibition : The compound can inhibit serine/threonine protein kinases, which are essential for cell cycle regulation and signal transduction pathways.
  • Gene Expression Modulation : It alters the expression of genes involved in metabolic pathways, impacting cellular metabolism and function.
  • Calcium Channel Interaction : Theoretical studies suggest that similar sulfonamides can act as calcium channel inhibitors, affecting cardiovascular responses such as perfusion pressure and coronary resistance .

Cellular Effects

This compound has demonstrated significant effects on cellular processes:

  • Cell Proliferation : Research indicates that compounds within the same class exhibit varying degrees of inhibitory effects on cancer cell proliferation. For instance, related sulfonamides have shown potent activity against breast cancer cells while sparing normal cells .
  • Cardiovascular Impact : In isolated rat heart models, some sulfonamide derivatives have been reported to decrease perfusion pressure and coronary resistance, indicating potential cardiovascular applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Absorption : Theoretical models suggest variability in permeability across different cell lines.
  • Distribution : The compound's ability to reach target tissues effectively influences its biological activity.
  • Metabolism and Excretion : Knowledge of metabolic pathways can help predict drug interactions and side effects.

In Vitro Studies

Several studies have explored the biological activity of sulfonamide derivatives:

  • Anticancer Activity : A study highlighted that certain benzenesulfonamide derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents .
  • Cardiovascular Effects : Another investigation using isolated rat hearts demonstrated that specific sulfonamides could significantly reduce coronary resistance compared to controls .

Comparative Table of Biological Activities

CompoundActivity TypeIC50 Value (μM)Reference
4-amino-N-(2,5-dimethylphenyl)AnticancerVaries by study
2-hydrazinocarbonyl-benzenesulfonamideCardiovascular EffectsNot specified
4-(2-amino-ethyl)-benzenesulfonamideCardiovascular EffectsDecreased perfusion pressure

Properties

IUPAC Name

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZOIOKBHAJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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